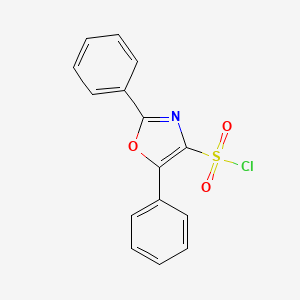

Diphenyl-1,3-oxazole-4-sulfonyl chloride

Descripción

Significance of Sulfonyl Chloride Moieties in Chemical Transformations

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that plays a pivotal role in a vast array of chemical transformations. Its utility stems from the strong electron-withdrawing nature of the sulfonyl group, which renders the sulfur atom highly susceptible to nucleophilic attack and makes the chloride a good leaving group. This inherent reactivity allows sulfonyl chlorides to readily engage in reactions with a wide range of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonic esters, and sulfones, respectively. These derivatives are not merely stable products but are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Furthermore, sulfonyl chlorides are instrumental in reactions such as the Hinsberg test for distinguishing primary, secondary, and tertiary amines, and in the preparation of sulfenes via elimination reactions. The versatility and reliability of sulfonyl chloride chemistry have cemented its status as an indispensable tool in the synthetic organic chemist's arsenal.

The 1,3-Oxazole Ring System: A Privileged Scaffold in Research Chemistry

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring system is considered a "privileged scaffold" in medicinal chemistry and materials science due to its presence in a multitude of biologically active natural products and synthetic compounds. thepharmajournal.comderpharmachemica.com Oxazole (B20620) derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. thepharmajournal.comsemanticscholar.org The stability of the oxazole ring, coupled with its ability to participate in various chemical transformations and serve as a bioisosteric replacement for other functional groups, makes it an attractive target for synthetic chemists. chemmethod.com The substitution pattern on the oxazole ring can be readily modified, allowing for the fine-tuning of its steric and electronic properties to optimize its function in a variety of applications, from drug discovery to the development of organic light-emitting diodes (OLEDs). thepharmajournal.com

Contextualization of Diphenyl-1,3-oxazole-4-sulfonyl chloride within Advanced Synthetic Methodologies

Diphenyl-1,3-oxazole-4-sulfonyl chloride represents a confluence of the reactive sulfonyl chloride group and the structurally significant diphenyl-1,3-oxazole scaffold. This strategic combination yields a reagent with considerable potential in advanced synthetic methodologies. The presence of the two phenyl groups at positions 2 and 5 of the oxazole ring influences the electronic properties and steric environment of the molecule, which can in turn modulate the reactivity of the sulfonyl chloride at the 4-position.

The synthesis of related 2-aryl-1,3-oxazole-5-sulfonyl chlorides has been reported, often involving the oxidative chlorination of corresponding sulfur-containing precursors. researchgate.net For instance, the reaction of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitriles can lead to the formation of 4-cyano-1,3-oxazole-5-sulfonyl chlorides. researchgate.net While a direct synthetic route to Diphenyl-1,3-oxazole-4-sulfonyl chloride is not extensively detailed in the available literature, analogous synthetic strategies provide a foundational framework for its preparation.

The reactivity of such compounds is exemplified by the reactions of similar 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with various nucleophiles. For example, their reaction with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole leads to the formation of the corresponding sulfonamides. researchgate.net These reactions often proceed with the displacement of the chloride ion by the amino group of the nucleophile.

A particularly noteworthy transformation involving related oxazole sulfonyl amides is the Smiles rearrangement. In certain contexts, the treatment of these sulfonamides with a base can induce a cyclocondensation pathway that involves this rearrangement, leading to the formation of fused heterocyclic systems with the extrusion of sulfur dioxide. growingscience.com This advanced methodology highlights the potential of sulfonylated oxazoles to serve as precursors to complex, polycyclic structures.

The table below summarizes the typical reactions of analogous 2-aryl-oxazole-sulfonyl chlorides, which can be extrapolated to predict the reactivity of Diphenyl-1,3-oxazole-4-sulfonyl chloride.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines | Sulfonamides | Base (e.g., triethylamine) | growingscience.com |

| Alcohols | Sulfonic Esters | Base (e.g., pyridine) | General Reactivity |

| 5-Amino-1H-pyrazoles | N-Sulfonylated Pyrazoles | - | researchgate.net |

| 5-Amino-1H-1,2,4-triazole | N-Sulfonylated Triazoles | - | researchgate.net |

The spectroscopic characterization of such compounds is crucial for confirming their structure. For related 2-aryl-oxazole-sulfonyl derivatives, key spectroscopic data would include:

| Spectroscopic Method | Expected Observations |

| Infrared (IR) | Characteristic absorptions for the S=O stretching of the sulfonyl chloride group (typically around 1370-1390 cm⁻¹ and 1180-1195 cm⁻¹), as well as bands corresponding to the oxazole ring and the aromatic phenyl groups. |

| ¹H Nuclear Magnetic Resonance (NMR) | Resonances in the aromatic region corresponding to the protons of the two phenyl rings. The chemical shifts would be influenced by their position on the oxazole ring and the electronic effects of the sulfonyl chloride group. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Signals corresponding to the carbon atoms of the oxazole ring and the two phenyl groups. The carbon atom attached to the sulfonyl chloride group would exhibit a characteristic chemical shift. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur. |

While detailed experimental findings for Diphenyl-1,3-oxazole-4-sulfonyl chloride itself are limited in publicly accessible literature, the established chemistry of structurally similar compounds provides a robust framework for understanding its synthesis, reactivity, and potential applications in the construction of novel and complex chemical entities.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-diphenyl-1,3-oxazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVDTAKIQUPZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Derivatization Strategies of Diphenyl 1,3 Oxazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride moiety (-SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide array of nucleophiles, leading to the displacement of the chloride ion and the formation of new sulfur-centered bonds.

Formation of Sulfonamides via Reaction with Amines

The reaction of Diphenyl-1,3-oxazole-4-sulfonyl chloride with primary or secondary amines is a robust and widely utilized method for the synthesis of the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.govekb.eg The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.govcbijournal.com

The synthesis of novel 1,3-oxazole sulfonamides has been explored for their potential as anticancer agents. nih.gov In a typical procedure, the sulfonyl chloride is added slowly to a solution of the desired amine in a solvent mixture like pyridine and chloroform (B151607) at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity and improve yields. nih.gov This method has been successfully applied to a variety of amine and aniline (B41778) derivatives, demonstrating its versatility. nih.gov

Table 1: Examples of Sulfonamide Synthesis from 1,3-Oxazole Sulfonyl Chloride This table is illustrative, based on general procedures for oxazole (B20620) sulfonamide synthesis.

| Amine Nucleophile | Product (Sulfonamide) | Typical Reaction Conditions | Yield (%) | Reference |

| Aniline | N-phenyl-2,5-diphenyl-1,3-oxazole-4-sulfonamide | Pyridine, Chloroform, 0 °C to RT | Good | nih.gov |

| Morpholine | 4-((2,5-diphenyl-1,3-oxazol-4-yl)sulfonyl)morpholine | DIPEA, Irradiated crude sulfonyl chloride mixture | Near Quantitative | nih.gov |

| Benzylamine | N-benzyl-2,5-diphenyl-1,3-oxazole-4-sulfonamide | Pyridine, Chloroform, 0 °C to RT | Good | nih.gov |

| Piperidine | 1-((2,5-diphenyl-1,3-oxazol-4-yl)sulfonyl)piperidine | Triethylamine, Reflux | Not specified | researchgate.net |

Reactions with Hydroxyl-Containing Nucleophiles (e.g., Alcohols, Phenols)

Diphenyl-1,3-oxazole-4-sulfonyl chloride readily reacts with alcohols and phenols to form sulfonate esters. This transformation, known as sulfonylation, is analogous to the formation of sulfonamides. The reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. researchgate.net

The reaction with phenols is particularly noteworthy. Phenols, being more acidic than alcohols, can be converted to their more nucleophilic phenoxide ions by treatment with a base like sodium hydroxide, which can accelerate the reaction with less reactive sulfonyl chlorides. libretexts.org The resulting aryl sulfonate esters are stable compounds and can serve as intermediates in further synthetic transformations, such as cross-coupling reactions where the sulfonate group acts as a leaving group. researchgate.net

A general protocol for this synthesis involves dissolving the phenol (B47542) and the sulfonyl chloride in a suitable solvent, such as dichloromethane, and adding a base like triethylamine. The reaction is often stirred at room temperature for several hours to ensure completion. researchgate.net

Transformations Involving Sulfur-Containing Nucleophiles

The electrophilic sulfur center of Diphenyl-1,3-oxazole-4-sulfonyl chloride can also be attacked by sulfur-based nucleophiles, such as thiols (mercaptans). This reaction leads to the formation of thiosulfonate esters (R-SO₂-S-R'). While less common than sulfonamide or sulfonate ester formation, this reaction pathway provides access to molecules containing a sulfur-sulfur bond.

Furthermore, derivatives of the oxazole scaffold can be synthesized to include various sulfur-containing moieties. For instance, research has shown the synthesis of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, where the "RS" group at the 5-position is introduced via a sulfur nucleophile. biointerfaceresearch.com In these syntheses, a precursor molecule is reacted with various thiols (e.g., 4-methylbenzenethiol) to introduce the thioether linkage. While this example does not involve a direct substitution on the sulfonyl chloride of the target compound, it illustrates the utility of sulfur nucleophiles in building complex oxazole derivatives that also contain a sulfonyl group. biointerfaceresearch.com The direct conversion of thiols to sulfonyl chlorides is also a known process, highlighting the interconnectivity of these functional groups in synthetic chemistry. organic-chemistry.org

Cyclocondensation and Annulation Reactions

Beyond simple substitution, the Diphenyl-1,3-oxazole-4-sulfonyl chloride scaffold can participate in more complex reactions, such as cyclocondensation and annulation, to build fused heterocyclic ring systems. These reactions are invaluable for creating novel molecular architectures with potential applications in materials science and pharmacology.

Synthesis of Fused Heterocyclic Systems (e.g., Oxazolo[5,4-d]pyrimidine Derivatives)

A significant application of oxazole sulfonyl chlorides is in the synthesis of oxazolo[5,4-d]pyrimidines. nih.govnih.gov This fused heterocyclic system is structurally analogous to purines and is of great interest in medicinal chemistry, with derivatives showing potential as anticancer agents. nih.govnih.gov

The synthesis can be achieved by reacting a 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride with an amidine. researchgate.net The reaction proceeds via a condensation mechanism where the amidine acts as a dinucleophile, attacking the electrophilic carbon of the cyano group and displacing the sulfonyl group to form the pyrimidine (B1678525) ring fused to the oxazole core.

Another powerful method involves the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles, such as 1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amines. growingscience.com This reaction initially forms a sulfonamide intermediate. Subsequent treatment with a strong base like sodium hydride initiates a cyclocondensation process to yield tricyclic fused systems like nih.govnih.govoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine. growingscience.comresearchgate.net

Table 2: Synthesis of Fused Heterocycles from Oxazole Sulfonyl Chloride Derivatives

| Reactant 1 | Reactant 2 | Product System | Key Transformation | Reference |

| 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | Amidine | 7-Amino- nih.govnih.govoxazolo[5,4-d]pyrimidine | Cyclocondensation | researchgate.net |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amine | nih.govnih.govOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine | Sulfonamide formation followed by base-induced cyclization | growingscience.com |

| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amine | nih.govnih.govOxazolo[5,4-d] ekb.egnih.govnih.govtriazolo[1,5-a]pyrimidine | Sulfonamide formation followed by base-induced cyclization | growingscience.com |

Intramolecular Cyclization Pathways

Derivatives of Diphenyl-1,3-oxazole-4-sulfonyl chloride can be designed to undergo intramolecular cyclization, providing a pathway to complex polycyclic structures. These reactions often involve forming a sulfonamide or sulfonate ester with a molecule that contains another reactive functional group positioned to react with a part of the oxazole sulfonamide structure.

A notable example is embedded within the synthesis of fused heterocycles discussed previously. The transformation of sulfonamides derived from aminoazoles into tricyclic systems upon treatment with sodium hydride involves an intramolecular cyclization. growingscience.com This process is proposed to proceed via a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, followed by condensation. growingscience.comresearchgate.net In this pathway, a deprotonated sulfonamide nitrogen attacks an electrophilic carbon atom within the same molecule, leading to ring closure and the eventual elimination of sulfur dioxide and methanol (B129727) to form the final annulated product. growingscience.com

While direct examples starting from Diphenyl-1,3-oxazole-4-sulfonyl chloride are specific to its derivatives, the principle of using N-sulfonyl groups to mediate intramolecular cyclizations is a well-established strategy in organic synthesis for creating cyclic sultams and other heterocyclic structures from appropriately designed acetylenic or N-aryl sulfonamides. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving Oxazole Sulfonyl Chloride Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net For derivatives of Diphenyl-1,3-oxazole-4-sulfonyl chloride, the sulfonyl chloride group at the C-4 position of the oxazole ring serves as a versatile electrophilic handle for such transformations. This allows for the strategic introduction of a wide array of substituents at this position, significantly expanding the molecular diversity accessible from this scaffold. The reactivity of sulfonyl chlorides in these reactions provides a valuable alternative to more traditional organohalide electrophiles. researchgate.net

The Stille and Negishi reactions are powerful palladium-catalyzed methods for creating C-C bonds, widely utilized in the synthesis of complex organic molecules.

The Stille reaction couples an organostannane (organotin) reagent with an organic electrophile. Research has demonstrated that arenesulfonyl chlorides can effectively participate in Stille cross-coupling reactions with various aryl-, heteroaryl-, and alkenylstannanes. researchgate.net This transformation proceeds with desulfitation, meaning the SO2 group is lost during the reaction, to form a direct C-C bond between the oxazole C-4 position and the organic group from the organostannane. researchgate.net The process typically requires a palladium catalyst, such as Pd₂(dba)₃, in combination with a copper(I) co-catalyst and a phosphine (B1218219) ligand. researchgate.net This methodology is significant as it expands the scope of the Stille reaction to include sulfonyl chlorides, which are often readily available and economical starting materials. researchgate.net

| Organostannane Partner | Catalyst System | Solvent | General Yields | Reference |

|---|---|---|---|---|

| Aryl-Sn(n-Bu)₃ | Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr·SMe₂ | Toluene | Moderate to Good | researchgate.net |

| Heteroaryl-Sn(n-Bu)₃ | Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr·SMe₂ | Toluene/THF | Moderate to Good | researchgate.net |

| Alkenyl-Sn(n-Bu)₃ | Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr·SMe₂ | THF | Moderate | researchgate.net |

The Negishi reaction involves the coupling of an organozinc reagent with an organic electrophile, catalyzed by a palladium or nickel complex. dntb.gov.uaorganic-chemistry.org It is renowned for its high functional group tolerance and the often high reactivity of the organozinc nucleophile. nih.gov While specific examples involving Diphenyl-1,3-oxazole-4-sulfonyl chloride are not extensively documented, the general principles of the Negishi coupling are applicable. The C-SO₂Cl bond can be targeted for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. This methodology has been successfully applied to a wide range of electrophiles, including unactivated alkyl chlorides and tosylates, demonstrating its broad utility. organic-chemistry.org The compatibility of the Negishi reaction with various functional groups makes it a highly attractive potential strategy for the late-stage functionalization of the oxazole core. nih.govresearchgate.net

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters). nih.govmdpi.com

The Suzuki-Miyaura reaction has been shown to be effective with aryl sulfonyl derivatives. For instance, aryl sulfonyl fluorides have been successfully employed as coupling partners in Suzuki-Miyaura reactions, demonstrating that the carbon-sulfur bond of a sulfonyl group can be activated for C-C bond formation. rsc.org By analogy, the sulfonyl chloride group on the oxazole ring is a viable electrophile for coupling with various aryl- and vinylboronic acids. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base to facilitate the transmetalation step. mdpi.com The oxazole core is generally stable under these conditions, as demonstrated by the extensive use of Suzuki-Miyaura reactions to functionalize halogenated oxazoles. nih.govnih.govresearchgate.net

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition and reductive elimination steps. | mdpi.comrsc.org |

| Ligand | Ruphos, XPhos, PPh₃ | Stabilizes the palladium center and modulates its reactivity. | rsc.orgscispace.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. | mdpi.com |

| Organoboron Reagent | Arylboronic acids, Vinylboronic acids | Provides the nucleophilic organic group for coupling. | nih.gov |

Beyond these methods, other palladium-catalyzed reactions could potentially be applied to derivatives of Diphenyl-1,3-oxazole-4-sulfonyl chloride. These include the Sonogashira coupling for introducing alkyne moieties, Buchwald-Hartwig amination for forming C-N bonds, and the Heck reaction for vinylation, which are all fundamental tools in constructing diverse molecular architectures. researchgate.netsigmaaldrich.com

Reactivity and Selectivity in Further Functionalization of the Oxazole Ring

Further transformations of the Diphenyl-1,3-oxazole-4-sulfonyl chloride molecule can be directed at either the substituent phenyl rings or other positions on the oxazole core, allowing for comprehensive structural modification.

The phenyl groups at the 2- and 5-positions of the oxazole ring can undergo electrophilic aromatic substitution (SEAr), a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The outcome of such a reaction is governed by the electronic properties of the substituent already attached to the ring—in this case, the oxazole core. libretexts.org

The 1,3-oxazole ring, particularly when bearing an electron-withdrawing sulfonyl chloride group, is generally considered to be an electron-deactivating substituent. psgcas.ac.in Deactivating groups decrease the rate of electrophilic substitution compared to benzene (B151609) and typically direct incoming electrophiles to the meta position. libretexts.org This is because the carbocation intermediate formed during the substitution is least destabilized when the electrophile adds meta to the deactivating group. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation on the phenyl rings of Diphenyl-1,3-oxazole-4-sulfonyl chloride are expected to yield predominantly meta-substituted products. wikipedia.org

| Reaction | Typical Reagents | Electrophile | Predicted Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | meta-Nitro | wikipedia.org |

| Halogenation | Br₂, FeBr₃ | Br⁺ | meta-Bromo | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | SO₃ | meta-Sulfonic acid | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | meta-Acyl | wikipedia.org |

The 2- and 5-positions of the parent molecule are occupied by phenyl groups. Transformations at these positions primarily involve modifications of these existing aromatic rings. As discussed in the previous section, electrophilic aromatic substitution is the most direct method for functionalizing these phenyl groups.

Alternative strategies for modifying these phenyl rings could involve ortho-lithiation (directed metalation), where a strong base like n-butyllithium selectively removes a proton from the position ortho to the oxazole ring, followed by quenching with an electrophile. However, the strongly electron-withdrawing nature of the central oxazole-sulfonyl chloride system would influence the acidity of the various protons on the phenyl rings and could complicate this approach.

Complete replacement of the phenyl groups at the C-2 and C-5 positions is synthetically challenging due to the high strength of the aryl-heteroaryl C-C bond. Such a transformation would likely require a multi-step synthetic sequence starting from a different oxazole precursor rather than a direct modification of the diphenyl-substituted core. Research on oxazole synthesis often focuses on building the ring with the desired substituents already in place or using cross-coupling reactions on a pre-functionalized (e.g., halogenated) oxazole core to install aryl groups. nih.govresearchgate.net Therefore, for the Diphenyl-1,3-oxazole-4-sulfonyl chloride scaffold, functionalization is most practically achieved by targeting the C-4 position via the sulfonyl chloride or by performing SEAr reactions on the peripheral phenyl rings.

Theoretical and Computational Investigations of Diphenyl 1,3 Oxazole 4 Sulfonyl Chloride

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations offer profound insights into the molecular structure and electronic characteristics of Diphenyl-1,3-oxazole-4-sulfonyl chloride. These computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the molecule's conformational landscape, the nature of its frontier molecular orbitals, and the distribution of electronic charge across its framework.

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in Diphenyl-1,3-oxazole-4-sulfonyl chloride is crucial for its reactivity and interactions. Conformational analysis of this molecule primarily involves the rotational freedom around the single bonds connecting the two phenyl rings and the sulfonyl chloride group to the central 1,3-oxazole core.

The rotation of the phenyl groups at the C2 and C5 positions of the oxazole (B20620) ring is expected to have a relatively low energy barrier, allowing for various spatial orientations. However, steric hindrance between the hydrogen atoms on the phenyl rings and the atoms of the oxazole ring can influence the most stable conformations. Theoretical studies on the related 2,5-diphenyloxazole (B146863) suggest that a non-planar arrangement, where the phenyl rings are twisted out of the plane of the oxazole ring, is energetically favored. psgcas.ac.in This twisting minimizes steric repulsion while maintaining a degree of π-conjugation.

The orientation of the sulfonyl chloride group at the C4 position also contributes significantly to the conformational isomerism. The rotation around the C4-S bond will determine the spatial relationship between the sulfonyl chloride group and the rest of the molecule. The most stable conformer would likely be one that minimizes steric clashes between the bulky sulfonyl chloride group and the adjacent phenyl ring at the C5 position.

Table 1: Hypothetical Conformational Energy Data for Diphenyl-1,3-oxazole-4-sulfonyl chloride This table is illustrative and based on general principles of conformational analysis, as direct computational data for this specific molecule is not readily available in the reviewed literature.

| Conformer | Dihedral Angle (C5-C4-S-Cl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | 0° | +5.2 | Low |

| B | 60° | +1.5 | Moderate |

| C | 120° | 0.0 | High |

| D | 180° | +2.8 | Moderate |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and distribution of these orbitals in Diphenyl-1,3-oxazole-4-sulfonyl chloride dictate its behavior in chemical reactions.

For the core structure of 2,5-diphenyloxazole, theoretical analyses have shown that the HOMO is typically delocalized over the π-system, with significant contributions from the phenyl rings and the oxazole nitrogen. psgcas.ac.in The LUMO, in contrast, is often distributed across the oxazole ring and the attached phenyl groups. psgcas.ac.in

The introduction of a potent electron-withdrawing group like sulfonyl chloride (-SO₂Cl) at the C4 position is expected to have a substantial impact on the frontier orbitals. The -SO₂Cl group will lower the energy of both the HOMO and the LUMO. This is due to the inductive and mesomeric effects of the sulfonyl group, which withdraw electron density from the oxazole ring. The LUMO is likely to be significantly stabilized, making the molecule a better electron acceptor. The LUMO's spatial distribution would likely show a significant density on the sulfur atom and the adjacent C4 carbon of the oxazole ring, indicating that these are probable sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for Diphenyl-1,3-oxazole-4-sulfonyl chloride and Related Compounds This table presents hypothetical data based on the expected electronic effects of the sulfonyl chloride group on the diphenyloxazole core.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,5-Diphenyloxazole (Reference) | -5.8 | -1.9 | 3.9 |

| Diphenyl-1,3-oxazole-4-sulfonyl chloride | -6.5 | -2.8 | 3.7 |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within Diphenyl-1,3-oxazole-4-sulfonyl chloride is highly polarized due to the presence of heteroatoms (N, O, S, Cl) with varying electronegativities. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

The sulfonyl chloride group is a major contributor to the charge polarization. The sulfur atom, being bonded to two highly electronegative oxygen atoms and a chlorine atom, will possess a significant partial positive charge. This makes the sulfur atom a primary electrophilic center. The oxygen and chlorine atoms of the sulfonyl chloride group will, in turn, have a high partial negative charge.

The nitrogen atom in the oxazole ring is also an area of negative electrostatic potential due to its lone pair of electrons. The phenyl rings will exhibit a more complex electrostatic potential, with regions of both positive and negative potential due to the delocalized π-electrons and the influence of the oxazole ring and the sulfonyl chloride group.

Computational studies on arylsulfonyl halides have utilized MEP as a descriptor for their reactivity, highlighting the sensitivity of the MEP on the sulfonyl sulfur atom to changes in the molecular structure. butlerov.com

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in Diphenyl-1,3-oxazole-4-sulfonyl chloride This table provides an illustrative representation of expected charge distribution based on the electronegativity of the constituent atoms.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| S (in -SO₂Cl) | +1.2 |

| O (in -SO₂Cl, average) | -0.6 |

| Cl (in -SO₂Cl) | -0.3 |

| N (in oxazole) | -0.5 |

| C4 (in oxazole) | +0.4 |

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving Diphenyl-1,3-oxazole-4-sulfonyl chloride. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway.

Transition State Analysis for Key Synthetic Steps

The synthesis of derivatives of Diphenyl-1,3-oxazole-4-sulfonyl chloride typically involves nucleophilic substitution at the sulfonyl group. For example, the reaction with an amine (R-NH₂) to form a sulfonamide is a common derivatization.

Computational analysis of this reaction would involve locating the transition state structure. For a nucleophilic attack on the sulfur atom, a trigonal bipyramidal transition state is often proposed for sulfonyl chlorides. cdnsciencepub.com In this transition state, the incoming nucleophile (the amine) and the leaving group (the chloride ion) would occupy the axial positions, while the two oxygen atoms and the C4 of the oxazole ring would be in the equatorial plane. The geometry of this transition state, including bond lengths and angles, can be precisely calculated using quantum chemical methods. The vibrational frequency analysis of the transition state structure would show a single imaginary frequency corresponding to the reaction coordinate.

Energy Profiles of Derivatization Reactions

By calculating the energies of the reactants, transition state, and products, an energy profile for the derivatization reaction can be constructed. This profile provides crucial information about the reaction's thermodynamics and kinetics.

For instance, the reaction with an amine to form a sulfonamide is generally exothermic and proceeds through a relatively low activation energy barrier, making it a favorable process. Computational studies can also be used to compare the energy profiles of reactions with different nucleophiles, allowing for a prediction of relative reactivities.

Table 4: Hypothetical Energy Profile Data for the Reaction of Diphenyl-1,3-oxazole-4-sulfonyl chloride with an Amine This table is a conceptual representation of the energy changes during a typical derivatization reaction.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Diphenyl-1,3-oxazole-4-sulfonyl chloride + Amine) | 0.0 |

| Transition State | +15.0 |

| Products (Sulfonamide + HCl) | -20.0 |

Structure-Reactivity Relationship Predictions

The predictive analysis of structure-reactivity relationships for Diphenyl-1,3-oxazole-4-sulfonyl chloride leverages computational models and data from analogous chemical structures. These predictions are crucial for designing efficient synthetic routes and for anticipating the chemical behavior of novel derivatives.

While direct kinetic studies on Diphenyl-1,3-oxazole-4-sulfonyl chloride are not extensively documented in publicly available research, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related 1,3-oxazole sulfonamides. The biological activity of these compounds, which are synthesized from oxazole sulfonyl chloride precursors, serves as a reliable proxy for understanding how substituents influence the electronic and steric properties at the reaction center.

A study on novel 1,3-oxazole sulfonamides synthesized for anticancer applications provides a clear demonstration of substituent effects. nih.govacs.org In this research, a pivotal benzenesulfonyl chloride intermediate was reacted with various substituted anilines to produce a library of sulfonamides. nih.gov The subsequent evaluation of these compounds for their ability to inhibit cancer cell growth (measured as GI50 values) reveals distinct trends based on the nature and position of substituents on the aniline (B41778) ring. nih.govacs.org

Key findings from these SAR studies include:

Halogenation: Compounds derived from halogenated anilines were generally found to be the most active. nih.gov For instance, sulfonamides bearing 4-chloro and 4-bromophenyl groups, or a 2-chloro-5-methylphenyl group, exhibited potent growth inhibitory properties, with GI50 values in the nanomolar to low micromolar range. nih.govacs.org This suggests that electron-withdrawing halogens on the distal aromatic ring significantly influence the molecule's activity.

Alkyl Groups: The presence of simple alkyl groups also modulated activity. A para-methyl sulfonamide and a 3,4-dimethyl sulfonamide were noted as exceptions to the general trend of halogenated compounds being most active, indicating that electron-donating groups can also contribute positively to the desired biological effect. nih.govacs.org

Aromatic Systems: The replacement of a simple phenyl ring with a larger aromatic system, such as a naphthyl group, also resulted in potent inhibitors. nih.govacs.org The 1-naphthyl and 2-naphthyl analogues showed strong growth inhibition, highlighting the role of steric bulk and extended π-systems. nih.gov

These structure-activity relationships suggest that the electronic properties of the amine reactant play a critical role in the formation and subsequent biological function of the resulting 1,3-oxazole sulfonamide. Electron-withdrawing groups (like halogens) and electron-donating groups (like alkyls) on the aniline ring likely alter the nucleophilicity of the amine during the sulfonylation reaction and modify the electronic distribution of the final product, thereby impacting its interaction with biological targets. These principles would similarly apply to the chemical reactivity of Diphenyl-1,3-oxazole-4-sulfonyl chloride, where the substituents on its two phenyl rings would govern the electrophilicity of the sulfonyl group and influence reaction rates with various nucleophiles.

Table 1: Impact of Aniline Substituents on the Mean Growth Inhibitory (GI50) Values of a Related 1,3-Oxazole Sulfonamide Scaffold

Data sourced from studies on tubulin polymerization inhibitors derived from a 2-cyclopropyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride precursor. nih.govacs.org

| Compound ID | Substituent on Sulfonamide Nitrogen | Mean GI50 (nM) | Observation |

| 44 | 2-Chloro-5-methylphenyl | 48.8 | Highly potent; demonstrates effect of halogen and alkyl substitution. nih.govacs.org |

| 58 | 1-Naphthyl | 44.7 | Most potent; indicates role of extended aromatic system. nih.govacs.org |

| 16 | 3-Trifluoromethyl-4-chlorophenyl | 655 | Potent; combination of strong electron-withdrawing groups. nih.gov |

| 14 | 4-Chlorophenyl | 1,430 | Active; common halogenated substituent. nih.gov |

| 17 | 2-Naphthyl | 1,840 | Active; demonstrates influence of steric bulk. nih.gov |

| 18 | 4-Bromophenyl | 2,750 | Active; demonstrates effect of different halogens. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For scaffolds related to Diphenyl-1,3-oxazole-4-sulfonyl chloride, such as oxazole, isoxazole (B147169), and oxadiazole derivatives, QSAR methodologies have been successfully applied to predict their biological activities and guide the design of new, more potent molecules. nih.govresearchgate.net These same principles can be extended to predict the reactivity of the title compound.

3D-QSAR Models: A prevalent approach is three-dimensional QSAR (3D-QSAR), which considers the spatial arrangement of atoms. nih.gov Key 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This technique evaluates the steric (shape) and electrostatic fields of a set of aligned molecules. The resulting contour maps highlight regions where bulky groups or specific electrostatic charges would likely increase or decrease activity/reactivity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA expands on CoMFA by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more detailed understanding of the intermolecular interactions governing the compound's behavior. nih.gov

For instance, a 3D-QSAR study on isoxazole derivatives successfully built CoMFA and CoMSIA models with strong predictive ability (r² > 0.96). nih.gov The contour maps generated from this analysis revealed that hydrophobic characteristics and the presence of electronegative groups at specific positions were crucial for the observed activity. nih.gov Similarly, 3D-QSAR studies on triazole-bearing oxazole compounds identified the importance of steric and hydrophobic features for their biological function. nih.gov

Model Validation and Application: The robustness of QSAR models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive power. nih.gov Predictive QSAR models have been developed for various oxazole-containing compounds to forecast activities like antiviral efficacy, with high degrees of accuracy (q² = 0.87-0.9). nih.gov

These established methodologies could be directly applied to a series of Diphenyl-1,3-oxazole-4-sulfonyl chloride derivatives. By synthesizing a training set of compounds with varied substituents on the phenyl rings and measuring their reaction rates with a standard nucleophile, a predictive QSAR model could be constructed. Such a model would generate contour maps indicating which positions on the diphenyl-oxazole scaffold are most sensitive to steric and electronic modifications, thereby enabling the in silico design of derivatives with tailored reactivity for specific synthetic applications. nih.gov

Analytical Methodologies for Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride, offering detailed insights into its molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification

The sulfonyl chloride (–SO₂Cl) group typically exhibits strong, characteristic asymmetric and symmetric stretching vibrations. For sulfonyl chlorides in general, these bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. The presence of the 2,5-diphenyloxazole (B146863) core would be confirmed by several other key absorptions. Aromatic C-H stretching vibrations from the phenyl rings are anticipated around 3000-3100 cm⁻¹. The C=N stretching vibration characteristic of the oxazole (B20620) ring is expected in the 1500-1650 cm⁻¹ region. Additionally, C=C stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the oxazole ring typically appears in the 1000-1300 cm⁻¹ region.

Table 1: Expected IR Absorption Bands for 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretch |

| C=N (Oxazole Ring) | 1500 - 1650 | Stretch |

| C=C (Aromatic Rings) | 1450 - 1600 | Stretch |

| SO₂ (Asymmetric) | 1370 - 1410 | Stretch |

| SO₂ (Symmetric) | 1166 - 1204 | Stretch |

| C-O-C (Oxazole Ring) | 1000 - 1300 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of atoms in 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D-NMR spectra, the positions of the phenyl groups and the sulfonyl chloride moiety on the oxazole ring can be unequivocally determined.

While direct spectral data for the target compound is scarce, extensive NMR data is available for structurally similar compounds, such as 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. biointerfaceresearch.com Based on these related structures, the expected NMR spectral features for 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two phenyl rings. The protons of the phenyl group at the C2 position and the phenyl group at the C5 position would likely appear as complex multiplets in the aromatic region, typically between δ 7.4 and 8.1 ppm. The electron-withdrawing nature of the sulfonyl chloride group at C4 would influence the chemical shifts of the protons on the adjacent phenyl group at C5.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. Key resonances would include those for the oxazole ring carbons (C2, C4, and C5) and the carbons of the two phenyl rings. Based on data from related 4-arylsulfonyl-1,3-oxazoles, the C2 and C5 carbons of the oxazole ring are expected to resonate at approximately δ 161 ppm and δ 151-152 ppm, respectively. biointerfaceresearch.com The C4 carbon, being directly attached to the strongly electron-withdrawing sulfonyl group, would have a distinct chemical shift, likely in the range of δ 135-140 ppm. biointerfaceresearch.com The carbons of the phenyl rings would appear in the typical aromatic region of δ 125-135 ppm. biointerfaceresearch.com

Table 2: Predicted ¹³C NMR Chemical Shifts for the Core Structure of 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole) | ~161 |

| C4 (Oxazole) | ~135-140 |

| C5 (Oxazole) | ~151-152 |

| C (Phenyl at C2) | ~125-132 |

| C (Phenyl at C5) | ~125-132 |

| C (ipso-Phenyl at C2) | ~126 |

| C (ipso-Phenyl at C5) | ~125 |

Note: Predicted values are based on data from analogous 2-Aryl-4-Arylsulfonyl-1,3-Oxazole structures. biointerfaceresearch.com

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in confirming assignments. HMBC, in particular, would show long-range correlations between the protons on the phenyl rings and the carbons of the oxazole core (C2, C4, C5), confirming the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The 2,5-diphenyloxazole moiety constitutes a significant chromophore. For various 2,5-diaryl oxazole and related oxadiazole derivatives, the maximum absorption wavelengths (λ_max) are typically observed in the range of 300 to 400 nm, corresponding to π→π* transitions within the extended conjugated system. google.com The specific absorption maxima for 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride would be influenced by the solvent polarity and the electronic effects of the sulfonyl chloride substituent. Studies on related oxazole dyes show that absorption maxima can range from 355 to 495 nm depending on the specific substituents and the solvent used. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride (C₁₅H₁₀ClNO₃S), the expected exact mass is approximately 319.01 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would provide valuable structural clues. The fragmentation of oxazole rings is well-documented and often involves cleavage of the ring. nih.gov Key fragmentation pathways for the target compound would likely include:

Loss of the SO₂Cl radical or SO₂ and a chlorine radical.

Cleavage of the oxazole ring to produce benzoyl and benzonitrile-related ions.

Loss of CO.

Analysis of the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion peak and chlorine-containing fragments would further confirm the presence of a single chlorine atom.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of synthesized 2,5-Diphenyl-1,3-oxazole-4-sulfonyl chloride and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. For oxazole and diphenyl sulfone derivatives, mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or acetic acid to improve peak shape. researchgate.net The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions serves as a characteristic identifier for the compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Diphenyl-1,3-oxazole-4-sulfonyl chloride |

| 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles |

| Acetonitrile |

| Methanol |

| Water |

| Formic Acid |

Applications and Future Research Directions of Diphenyl 1,3 Oxazole 4 Sulfonyl Chloride

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the sulfonyl chloride functional group makes Diphenyl-1,3-oxazole-4-sulfonyl chloride an excellent starting material for constructing a wide array of organic molecules. It readily reacts with various nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other derivatives.

Diphenyl-1,3-oxazole-4-sulfonyl chloride is a pivotal precursor for generating libraries of functionalized oxazole (B20620) derivatives, particularly sulfonamides, which are of great interest in medicinal chemistry. nih.gov The 1,3-oxazole motif is a core structure in numerous biologically active compounds, and the sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents. nih.govresearchgate.net

A notable application involves the synthesis of novel 1,3-oxazole sulfonamides designed as potential anticancer agents. nih.gov In a typical synthetic approach, a core oxazole structure is first synthesized and then subjected to a reaction with chlorosulfonic acid and thionyl chloride to produce the key sulfonyl chloride intermediate. nih.gov This intermediate can then be reacted with a diverse library of primary and secondary amines or anilines to yield a wide range of 1,3-oxazole sulfonamides. nih.gov

For instance, researchers have successfully constructed and screened libraries of these compounds for their ability to inhibit cancer cell growth. nih.gov The findings from these screenings provide valuable structure-activity relationship (SAR) data, indicating, for example, that derivatives containing a halogenated aniline (B41778) moiety often exhibit potent and selective inhibitory effects against specific cancer cell lines, such as leukemia. nih.gov

Table 1: Synthesis of a Library of 1,3-Oxazole Sulfonamides

| Entry | Amine/Aniline Reactant | Resulting Compound Class | Potential Application | Reference |

|---|---|---|---|---|

| 1 | Various alkyl amines | Alkyl 1,3-oxazole sulfonamides | Anticancer activity screening | nih.gov |

| 2 | Various aniline derivatives | Aryl 1,3-oxazole sulfonamides | Anticancer activity screening | nih.gov |

| 3 | Halogenated anilines | Halogenated aryl 1,3-oxazole sulfonamides | Potent and selective leukemia inhibitors | nih.gov |

This strategy allows for the systematic modification of the molecule's periphery to optimize its biological activity, highlighting the role of diphenyl-1,3-oxazole-4-sulfonyl chloride as a versatile scaffold for combinatorial chemistry and drug discovery. nih.govresearchgate.net

Beyond the synthesis of sulfonamide libraries, oxazole sulfonyl chlorides serve as precursors for more complex, fused heterocyclic systems. These advanced scaffolds are actively sought in medicinal chemistry due to their potential to interact with a wide range of biological targets. researchgate.netnih.govnih.gov

A significant synthetic advancement involves the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with various aminoazoles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.com This reaction leads to the formation of new, fused tricyclic compounds, specifically nih.govnih.govoxazolo[5,4-d]pyrimidine derivatives. growingscience.comgrowingscience.com The reaction pathway is noteworthy as it proceeds through a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, followed by the extrusion of sulfur dioxide and elimination of methanol (B129727) to achieve cyclocondensation. growingscience.com This method provides a convenient and efficient route to novel annulated heterocyclic systems that would be challenging to synthesize through other means. growingscience.com These resulting complex heterocycles are of interest for developing new therapeutic agents. researchgate.net

Exploration in Materials Science and Functional Dyes

The inherent photophysical properties of the diphenyl-oxazole core suggest potential applications beyond the realm of medicinal chemistry, particularly in materials science and the development of functional dyes.

The 2,5-diphenyl-oxazole scaffold is a known fluorophore. While direct studies on the fluorescent properties of Diphenyl-1,3-oxazole-4-sulfonyl chloride are not extensively documented, the closely related compound 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) exhibits interesting fluorescence properties, including emission resulting from two-photon excitation. nih.govnih.govunthsc.edu This suggests that the core diphenyl-oxazole structure has potential for applications in advanced optical materials.

The oxazole ring can act as either an electron donor or acceptor, facilitating a donor-π-acceptor (D-π-A) structure which can lead to excellent fluorescence responses. nih.gov Derivatives of oxazoles are being investigated as fluorophores for cell imaging and as organelle targeting probes. nih.gov Furthermore, oxadiazole-based compounds are being computationally studied for their optoelectronic properties for use in Organic Light Emitting Diodes (OLEDs). researchgate.net The structural similarity implies that diphenyl-1,3-oxazole derivatives could also be tailored for such applications, where the sulfonyl group could be functionalized to tune the electronic and photophysical properties of the material. researchgate.net

Aryl sulfonyl chlorides are recognized for their utility in polymer chemistry. They can be used as monomers or co-monomers to introduce sulfonyl groups into polymer chains. This incorporation can significantly modify the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. While specific applications of Diphenyl-1,3-oxazole-4-sulfonyl chloride in polymer synthesis are not widely reported, the general reactivity of sulfonyl chlorides makes this an area of potential exploration.

Future Prospects in Synthetic Methodologies Development

The development of novel and more efficient synthetic methods is a constant driving force in chemical research. Diphenyl-1,3-oxazole-4-sulfonyl chloride and related compounds are at the center of emerging synthetic strategies.

Future research is likely to focus on leveraging modern synthetic techniques to access and functionalize these oxazole systems. For instance, the development of visible light-mediated photocatalytic methods for the synthesis of sulfonyl chlorides from various precursors represents a milder and more sustainable alternative to traditional methods. nih.govacs.org Such advancements could make complex oxazole sulfonyl chlorides more accessible for a broader range of applications.

Furthermore, the exploration of novel reaction pathways, such as the radical Smiles rearrangement, opens up new avenues for creating complex molecular architectures from sulfonyl chloride precursors. nih.gov The application of such intramolecular rearrangement reactions to oxazole systems, as demonstrated with the synthesis of fused heterocycles, is a promising area for future investigation. growingscience.com As synthetic methodologies continue to evolve, the utility of versatile building blocks like Diphenyl-1,3-oxazole-4-sulfonyl chloride is expected to expand, leading to the discovery of new molecules with unique properties and functions in both medicine and materials science. nih.govresearchgate.net

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is progressively shifting towards more environmentally benign practices, and the synthesis of oxazole derivatives is no exception. While traditional methods for creating the oxazole ring, such as the Robinson-Gabriel and Fischer oxazole syntheses, are well-established, they often involve harsh conditions and the use of hazardous reagents. ijpsonline.com

The synthesis of sulfonyl chlorides, a key functional group in the target molecule, is also undergoing a green transformation. Traditional methods often employ corrosive and hazardous reagents. rsc.org Newer, more sustainable approaches are being explored, such as the use of ionic liquids as both solvent and promoter in cyclocondensation reactions for creating substituted oxazoles. ijpsonline.com

| Green Chemistry Approach | Potential Advantages in Diphenyl-1,3-oxazole-4-sulfonyl chloride Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced energy consumption. |

| One-Pot Reactions | Fewer workup and purification steps, reduced solvent usage and waste. |

| Use of Greener Solvents | Reduced environmental impact and improved safety profile. |

| Catalytic Methods | Increased efficiency, selectivity, and potential for catalyst recycling. |

Enantioselective Synthesis of Chiral Diphenyl-1,3-oxazole-4-sulfonyl chloride Analogues

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of methods for the enantioselective synthesis of chiral analogues of Diphenyl-1,3-oxazole-4-sulfonyl chloride is a significant area of future research. The synthesis of enantiomerically pure chiral sulfonyl compounds is a recognized challenge in organic chemistry. durham.ac.uk

Current research in asymmetric synthesis offers several promising avenues. The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the stereoselective formation of the oxazole ring or the introduction of the sulfonyl chloride group. rsc.org The development of novel chiral ligands is central to the success of these catalytic systems, enabling high levels of enantioselectivity.

Furthermore, enzymatic catalysis presents a green and highly selective alternative for the synthesis of chiral molecules. The application of enzymes in the synthesis of chiral building blocks for Diphenyl-1,3-oxazole-4-sulfonyl chloride analogues could provide access to enantiomerically pure compounds under mild reaction conditions.

Interdisciplinary Research Opportunities

The advancement of Diphenyl-1,3-oxazole-4-sulfonyl chloride research will be significantly enhanced through collaborations with other scientific and engineering disciplines. The integration of flow chemistry, automation, and computational chemistry promises to accelerate the discovery and development of novel derivatives with tailored properties.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. uc.pt These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. mdpi.com

The application of flow chemistry to the synthesis of Diphenyl-1,3-oxazole-4-sulfonyl chloride and its analogues can enable rapid reaction optimization and the efficient production of compound libraries for high-throughput screening. durham.ac.uknih.gov Automated flow synthesis platforms can systematically vary reaction conditions such as temperature, pressure, and reagent stoichiometry to quickly identify optimal synthetic protocols. durham.ac.ukmdpi.com This technology is particularly well-suited for multistep syntheses, allowing for the telescoping of reactions without the need for isolating intermediates. uc.pt

The synthesis of both the oxazole core and the sulfonyl chloride functional group has been shown to be amenable to flow conditions. rsc.orgdurham.ac.uk For example, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed, offering improved safety and control over this often highly exothermic reaction. rsc.org

| Technology | Impact on Diphenyl-1,3-oxazole-4-sulfonyl chloride Research |

| Flow Chemistry | Enhanced safety, improved reaction control, and scalability. rsc.orgmdpi.com |

| Automation | High-throughput synthesis and rapid optimization of reaction conditions. durham.ac.ukmdpi.com |

| Integrated Systems | Seamless multi-step synthesis and in-line purification. uc.pt |

Advanced Computational Design of Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.govrsc.org These in silico methods can be employed to design novel derivatives of Diphenyl-1,3-oxazole-4-sulfonyl chloride with enhanced biological activity or desired material properties.

By utilizing techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking, researchers can predict the biological activity of virtual compounds before they are synthesized. nih.gov This computational pre-screening significantly reduces the time and cost associated with the discovery of new lead compounds. For instance, computational design has been successfully used to develop novel 1,3,4-oxadiazole (B1194373) derivatives as potential therapeutic agents. rsc.orgijpsdronline.com

Furthermore, computational methods can provide valuable insights into the mechanism of action of Diphenyl-1,3-oxazole-4-sulfonyl chloride derivatives at the molecular level. This understanding can guide the rational design of next-generation compounds with improved efficacy and selectivity. The design of novel tri-aryl imidazole-benzene sulfonamide hybrids as selective enzyme inhibitors exemplifies the power of this approach. nih.gov

Conclusion

Summary of Key Contributions to the Chemistry of Diphenyl-1,3-oxazole-4-sulfonyl chloride

The primary contribution of Diphenyl-1,3-oxazole-4-sulfonyl chloride to the field of chemistry lies in its role as a versatile building block for the synthesis of a wide array of heterocyclic compounds. The reactive sulfonyl chloride group provides a convenient handle for the introduction of the diphenyl-oxazole moiety into various molecular scaffolds, most notably through the formation of sulfonamides. Research into analogous, though not identical, 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates has demonstrated their utility in constructing fused heterocyclic systems through reactions with aminoazoles, often involving rearrangements like the Smiles rearrangement. growingscience.com This highlights the potential of the oxazole (B20620) sulfonyl chloride core in generating molecular diversity.

Challenges and Opportunities in the Field

Despite its potential, the chemistry of Diphenyl-1,3-oxazole-4-sulfonyl chloride is not without its challenges. A significant hurdle is the limited availability of detailed synthetic protocols and comprehensive characterization data specifically for this compound in publicly accessible literature. While the chlorosulfonation of the parent 2,5-diphenyloxazole (B146863) is a logical synthetic route, detailed experimental conditions and purification methods are not widely reported.

These challenges, however, present numerous opportunities for future research. The development of a robust and scalable synthesis for Diphenyl-1,3-oxazole-4-sulfonyl chloride would be a valuable contribution. Furthermore, a systematic investigation into its reactivity with a broader range of nucleophiles beyond simple amines could uncover novel chemical transformations and lead to the synthesis of new classes of heterocyclic compounds. The exploration of its utility in cycloaddition reactions or as a precursor for metal-catalyzed cross-coupling reactions also represents a promising avenue for future studies.

Broader Impact on Organic and Heterocyclic Chemistry

The study of Diphenyl-1,3-oxazole-4-sulfonyl chloride and its derivatives contributes to the broader landscape of organic and heterocyclic chemistry in several ways. The oxazole ring is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. Therefore, the development of new methods for the functionalization of the oxazole core, as exemplified by the chemistry of its sulfonyl chloride derivative, is of significant interest to medicinal chemists.

The reactivity of the sulfonyl chloride group is a cornerstone of modern organic synthesis, and its incorporation into a heterocyclic system like diphenyl-oxazole provides a platform for creating molecules with unique electronic and steric properties. The sulfonamides derived from this compound can be envisioned as potential ligands for metal catalysis or as building blocks for supramolecular assemblies. Ultimately, the exploration of the chemistry of Diphenyl-1,3-oxazole-4-sulfonyl chloride enriches the synthetic chemist's toolbox and paves the way for the discovery of new materials and therapeutic agents.

Q & A

Q. What are the standard synthetic routes for Diphenyl-1,3-oxazole-4-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of substituted oxazole precursors with sulfonating agents. A common approach uses chlorosulfonic acid under controlled anhydrous conditions at 0–5°C to avoid side reactions . Optimization can employ Design of Experiments (DoE) via tools like Design Expert to systematically vary parameters (e.g., temperature, stoichiometry, and solvent polarity) and identify optimal conditions. For example, a 3-factor Box-Behnken design may reveal that yields plateau at 60°C with a 1:1.2 molar ratio of oxazole to chlorosulfonic acid .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 0–80 | 60 |

| Molar Ratio (Oxazole:ClSO₃H) | 1:1–1:2 | 1:1.2 |

| Solvent (Anhydrous) | DCM, THF, Toluene | Toluene |

Q. Which spectroscopic methods are most effective for characterizing Diphenyl-1,3-oxazole-4-sulfonyl chloride, and what key peaks indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the oxazole ring appear as doublets at δ 7.2–8.1 ppm, while sulfonyl chloride protons are absent due to deshielding. The sulfonyl group’s sulfur-carbon coupling in ¹³C NMR shows a peak near δ 145 ppm .

- FT-IR : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ confirm sulfonyl chloride formation.

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 318.02 [M+H]⁺ validates the molecular formula C₁₄H₁₀ClNO₃S.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo anti-inflammatory activity for derivatives of Diphenyl-1,3-oxazole-4-sulfonyl chloride?

- Methodological Answer : Discrepancies often arise from poor solubility, metabolic instability, or off-target effects. To address this:

Solubility Studies : Measure logP values (e.g., using shake-flask method) to assess hydrophobicity. Derivatives with logP >3 may require formulation with cyclodextrins.

Metabolic Profiling : Use liver microsome assays to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .

Dose-Response in Animal Models : Conduct replicated analysis at varying doses to distinguish pharmacokinetic limitations from true efficacy gaps .

Q. What computational strategies are recommended to predict the biological targets of Diphenyl-1,3-oxazole-4-sulfonyl chloride derivatives prior to experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against COX-2 and 5-LOX crystal structures (PDB IDs: 5KIR, 3V99). Prioritize compounds with binding energies <−8.0 kcal/mol .

- Pharmacophore Modeling : Develop a 3D pharmacophore with hydrogen bond acceptors (sulfonyl oxygen) and aromatic features (diphenyl groups) to align with known inhibitors.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD values <2 Å indicate stable target-ligand interactions.

Q. How can researchers ensure the stability of Diphenyl-1,3-oxazole-4-sulfonyl chloride during long-term storage or under varying experimental conditions?

- Methodological Answer :

-

pH Stability : Perform accelerated degradation studies in buffers (pH 4–9) at 40°C. HPLC analysis shows degradation >10% at pH >7 due to hydrolysis of the sulfonyl chloride group.

-

Thermal Stability : TGA/DSC reveals decomposition onset at 120°C. Store at −20°C in amber vials under argon to prevent moisture absorption .

Condition Degradation Rate Major Degradant pH 4, 25°C <2% over 30 days None detected pH 7.4, 40°C 12% over 14 days Sulfonic acid Ambient light, 25°C 8% over 30 days Oxazole dimer

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.